(1-Chloroethyl)benzene

Overview

Description

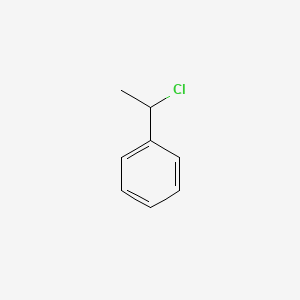

It is a colorless to light yellow liquid with a molecular weight of 140.61 g/mol . This compound is characterized by the presence of a chlorine atom attached to an ethyl group, which is further bonded to a benzene ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Chloroethyl)benzene can be synthesized through several methods. One common method involves the reaction of styrene with hydrogen chloride (HCl) in the presence of a catalyst. The reaction proceeds via the formation of a chloronium ion intermediate, which then undergoes rearrangement to form this compound .

Another method involves the hydrochlorination of ethylbenzene. This reaction typically occurs in the liquid phase and requires the presence of a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of ethylbenzene using chlorine gas in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

(S)-(1-Chloroethyl)benzene undergoes both SN1 and SN2 mechanisms depending on reaction conditions:

SN1 Mechanism

-

Step 1 : Heterolytic cleavage of the C-Cl bond generates a planar secondary carbocation intermediate and chloride ion .

-

Step 2 : Nucleophiles (e.g., CN⁻, H₂O) attack the carbocation. With sodium cyanide, this produces (S)-1-cyanoethylbenzene :

SN2 Mechanism

In polar aprotic solvents, direct backside displacement occurs, retaining stereochemistry.

Elimination Reactions

Under basic conditions (e.g., KOH/ethanol), (S)-(1-Chloroethyl)benzene undergoes β-elimination via the E2 mechanism to form styrene :

This reaction is reversible; hydrochlorination of styrene with HCl regenerates the compound .

Hydrolysis and Stability

The compound hydrolyzes in aqueous environments:

-

Acidic Hydrolysis : Forms acetophenone via carbocation intermediacy.

-

Basic Hydrolysis : Produces 1-phenylethanol and NaCl under reflux.

| Condition | Product | Byproduct | Mechanism |

|---|---|---|---|

| H⁺/H₂O | Acetophenone | HCl | SN1 |

| OH⁻/H₂O (reflux) | 1-Phenylethanol | NaCl | SN2 |

Thermodynamic Data

The equilibrium between (1-chloroethyl)benzene and styrene + HCl has been studied:

| Reaction | ΔH° (kJ/mol) | Conditions | Source |

|---|---|---|---|

| Styrene + HCl → this compound | -55.6 ± 7.1 | Liquid phase, 25°C |

This exothermic enthalpy favors product formation under standard conditions .

Scientific Research Applications

Chemical Synthesis

(1-Chloroethyl)benzene is an important intermediate in organic synthesis. It is used to produce various chemical compounds through different reactions:

- Alkylation Reactions : It serves as an alkylating agent in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it valuable for producing substituted aromatic compounds.

- Synthesis of Pharmaceuticals : The compound is utilized in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives can be found in various therapeutic agents.

- Polymer Chemistry : this compound is used in the production of polymers through copolymerization reactions. This application is particularly relevant in creating specialty polymers with tailored properties.

Material Science

Recent studies have highlighted the use of this compound as a solvent or reagent in the development of advanced materials:

- Metal-Organic Frameworks (MOFs) : Research indicates that this compound can be utilized as a solvent in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis .

- Catalytic Processes : The compound has been explored as a substrate in catalytic reactions, particularly those involving transition metals. These processes can lead to the formation of valuable chemical intermediates and products .

Environmental Applications

This compound has been investigated for its role in environmental remediation techniques:

- Activated Carbon Treatment : Case studies demonstrate that this compound can be effectively removed from contaminated groundwater using activated carbon technologies. This method shows significant reductions in concentration levels, highlighting its potential for environmental cleanup .

- Bioremediation : There is ongoing research into the biodegradation of this compound by specific microbial strains. Understanding the pathways through which these microbes metabolize the compound can enhance bioremediation strategies for chlorinated solvents .

Mechanism of Action

The mechanism of action of (1-Chloroethyl)benzene involves its ability to undergo nucleophilic substitution reactions. The chlorine atom attached to the ethyl group is a good leaving group, making the compound reactive towards nucleophiles. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by the nucleophile to form the final product .

Comparison with Similar Compounds

Similar Compounds

Chlorobenzene (C6H5Cl): Similar to (1-Chloroethyl)benzene but lacks the ethyl group.

Benzyl Chloride (C6H5CH2Cl): Contains a benzyl group instead of an ethyl group.

Ethylbenzene (C8H10): Similar structure but lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and an ethyl group attached to the benzene ring. This combination makes it highly reactive towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

(1-Chloroethyl)benzene, also known as 1-chloroethylbenzene or ethyl chlorobenzene, is an aromatic compound with the chemical formula C₈H₉Cl. It has garnered attention in various fields due to its potential biological activities, particularly in toxicology and environmental science. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential health impacts.

This compound is characterized by a chloroethyl group attached to a benzene ring. Its structure can be represented as follows:

This compound is primarily used in industrial applications, including as a solvent and in the synthesis of other chemicals. Its low water solubility and higher solubility in organic solvents make it suitable for various chemical processes.

Toxicological Profile

The biological activity of this compound has been studied primarily through its toxicological effects on living organisms. Key findings include:

- Acute Toxicity : Studies indicate that this compound exhibits acute toxicity in laboratory animals. The median lethal dose (LD50) values vary depending on the route of exposure, with oral administration showing significant toxicity levels .

- Chronic Exposure Effects : Chronic exposure to this compound may lead to adverse health effects, including neurotoxicity and immunotoxicity. Research has shown that prolonged exposure can impair immune function and increase susceptibility to infections .

- Carcinogenic Potential : While definitive evidence linking this compound to carcinogenicity is limited, some studies suggest that structurally related compounds exhibit carcinogenic properties. Ongoing research aims to clarify its potential risks in this regard .

The biological mechanisms through which this compound exerts its effects are not fully understood but may involve:

- Metabolic Activation : The compound is metabolized in the liver, where it can form reactive metabolites that interact with cellular macromolecules, potentially leading to toxicity .

- Oxidative Stress : Evidence suggests that exposure may induce oxidative stress, resulting in cellular damage and inflammation .

Case Studies

Several case studies have highlighted the biological implications of this compound exposure:

- Industrial Exposure : A study involving workers exposed to this compound showed elevated levels of biomarkers indicating liver damage and oxidative stress compared to a control group .

- Environmental Impact : Research assessing the presence of this compound in environmental samples revealed its persistence in soil and water, raising concerns about ecological toxicity and bioaccumulation in wildlife .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful. The following table summarizes key features:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 2-Chloroethylbenzene | 10025 | 0.91 | Contains a chloromethyl group instead of chloroethyl. |

| 1-Chloropropylbenzene | 611-19-8 | 0.88 | Different alkyl chain affects reactivity. |

| Ethylbenzene | 100-41-4 | 0.85 | Lacks chlorine; simpler structure affects properties. |

This comparison illustrates how variations in substituents influence the biological activity and applications of these compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (1-chloroethyl)benzene, and how can purity be optimized during synthesis?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of benzene with 1-chloroethyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification involves silica gel chromatography (2% ethyl acetate/hexanes) to isolate the product, with purity verified by GC (>95%) and NMR spectroscopy . For reproducibility, experimental details (e.g., solvent ratios, catalyst loading) must align with literature protocols to avoid side reactions like polyalkylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include δ ~3.7–3.8 ppm (q, J = 7.0 Hz, CH-Cl) and δ ~1.4 ppm (d, J = 7.0 Hz, CH₃) in CDCl₃. Aromatic protons appear at δ 7.1–7.4 ppm .

- Chiral SFC : Critical for enantiomeric excess (ee) determination in asymmetric syntheses, using columns like AS or OD with CO₂/IPA gradients .

- FTIR : Peaks at ~1716 cm⁻¹ (C=O stretch in derivatives) and 3027 cm⁻¹ (C-H aromatic) confirm structural integrity .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Use gloves (Polyvinyl Alcohol, Viton) and protective clothing (Tychem® CPF 4) to prevent skin contact .

- Ventilation : Conduct reactions in fume hoods due to flammability (UN 1993, Class 3) and volatility (bp 195°C) .

- First Aid : Immediate decontamination with water for skin/eye exposure and medical evaluation for inhalation .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what factors influence enantiomeric excess?

- Methodology : Catalytic asymmetric reductive cross-coupling (e.g., Ni/ligand systems) enables stereocontrol. Key parameters include:

- Solvent : THF/DMA mixtures enhance reaction efficiency .

- Catalyst Loading : 5–10 mol% of chiral ligands (e.g., BINAP derivatives) improves ee (up to 91%) .

- Temperature : Lower temperatures (−20°C to 0°C) reduce racemization .

Q. How should researchers resolve contradictions in toxicity data across studies on this compound?

- Methodology :

- Cross-Validation : Compare in vitro (e.g., Ames test) and in vivo (rodent bioassays) datasets to identify dose-dependent discrepancies .

- Metabolite Profiling : Use LC-MS to detect reactive intermediates (e.g., epoxides) that may explain mechanistic variability .

- Statistical Rigor : Apply ANOVA to assess inter-study variability in LD₅₀ values and EC₅₀ thresholds .

Q. What strategies mitigate side reactions during catalytic functionalization of this compound?

- Methodology :

- Additives : Triethylamine or molecular sieves suppress HCl byproduct accumulation in acylations .

- Isotopic Labeling : Use deuterated analogs (e.g., (1-chloroethyl-d₅)benzene) to track reaction pathways via GC-MS .

- Kinetic Monitoring : In situ FTIR or Raman spectroscopy identifies intermediates (e.g., carbocations) that drive undesired pathways .

Properties

IUPAC Name |

1-chloroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLWADFFABIGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870747 | |

| Record name | (1-Chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-65-1 | |

| Record name | 1-Phenylethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CHLOROETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.